

A Spectroscopic Showdown: Unmasking the Isomers of Bromobenzyl Alcohol

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Compound of Interest

Compound Name: 3-Bromobenzyl alcohol

Cat. No.: B105401

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In the realm of pharmaceutical research and synthetic chemistry, the precise identification of isomeric compounds is paramount. The subtle differences in the substitution patterns of molecules like bromobenzyl alcohol can dramatically alter their chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of the three isomers of bromobenzyl alcohol: 2-bromobenzyl alcohol, **3-bromobenzyl alcohol**, and 4-bromobenzyl alcohol. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds.

At a Glance: Spectroscopic Fingerprints of Bromobenzyl Alcohol Isomers

The key to differentiating the bromobenzyl alcohol isomers lies in the unique electronic environments of their constituent atoms, which are reflected in their spectroscopic signatures. The position of the bromine atom on the benzene ring influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational modes of the molecule in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the three isomers of bromobenzyl alcohol.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Proton | 2-Bromobenzyl Alcohol | 3-Bromobenzyl Alcohol | 4-Bromobenzyl Alcohol |
|--------------------|-----------------------------------------------|------------------------------------|-----------------------|
| -CH ₂ - | ~4.71 | ~4.65 | ~4.64 |
| -OH | ~2.0 (broad s) | ~1.9 (broad s) | ~1.8 (broad s) |
| Aromatic H | ~7.55 (d), ~7.35 (t), ~7.28 (d), ~7.15 (t) | ~7.42 (s), ~7.38 (d), ~7.20 (m) | ~7.48 (d), ~7.25 (d) |

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Carbon | 2-Bromobenzyl Alcohol | 3-Bromobenzyl Alcohol | 4-Bromobenzyl Alcohol |
|----------------------|----------------------------------------------|----------------------------------------------|---------------------------|
| -CH ₂ - | ~64.0 | ~64.2 | ~64.3 |
| C-Br | ~122.0 | ~122.5 | ~121.3 |
| Aromatic C | ~127.5, ~128.8, ~129.2, ~132.8, ~139.1 | ~125.5, ~129.5, ~130.2, ~130.3, ~143.1 | ~128.8, ~131.6, ~140.2 |
| C-CH ₂ OH | ~139.1 | ~143.1 | ~140.2 |

Table 3: Key Infrared (IR) Vibrational Frequencies (cm^{-1})

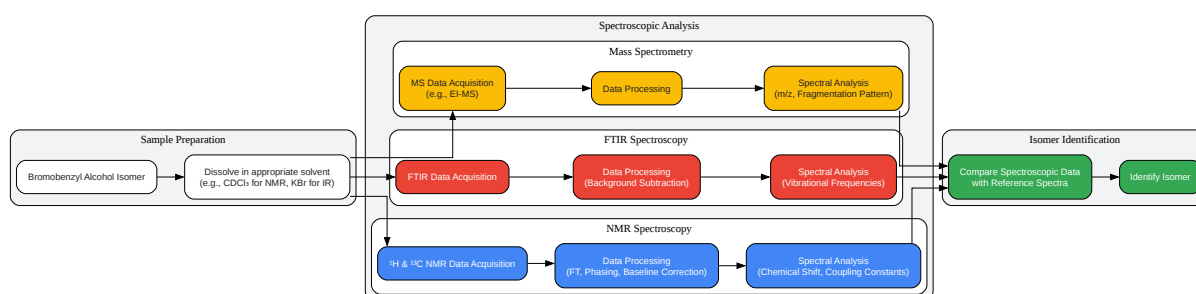
| Functional Group | 2-Bromobenzyl Alcohol | 3-Bromobenzyl Alcohol | 4-Bromobenzyl Alcohol |
|-------------------------|-----------------------|-----------------------|-----------------------|
| O-H Stretch (broad) | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3060 | ~3060 | ~3060 |
| C-H Stretch (Aliphatic) | ~2870, ~2930 | ~2870, ~2930 | ~2870, ~2930 |
| C=C Stretch (Aromatic) | ~1590, ~1470, ~1440 | ~1590, ~1470, ~1420 | ~1590, ~1480, ~1400 |
| C-O Stretch | ~1010 | ~1020 | ~1010 |
| C-Br Stretch | ~650 | ~680 | ~620 |

Table 4: Mass Spectrometry Data (m/z)

| Ion | 2-Bromobenzyl Alcohol | 3-Bromobenzyl Alcohol | 4-Bromobenzyl Alcohol |
|-----------------------------------------------|-----------------------|-----------------------|-----------------------|
| Molecular Ion [M] ⁺ | 186/188 | 186/188 | 186/188 |
| [M-H] ⁺ | 185/187 | 185/187 | 185/187 |
| [M-OH] ⁺ | 169/171 | 169/171 | 169/171 |
| [M-Br] ⁺ | 107 | 107 | 107 |
| [C ₇ H ₇] ⁺ | 91 | 91 | 91 |
| [C ₆ H ₅] ⁺ | 77 | 77 | 77 |

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bromobenzyl alcohol isomers.



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